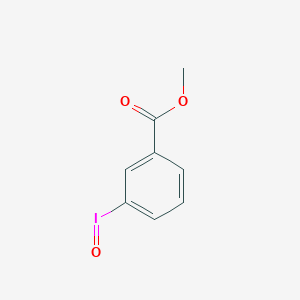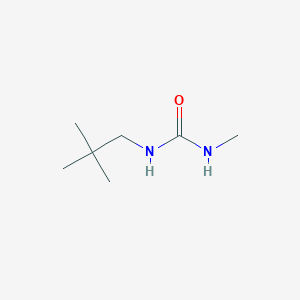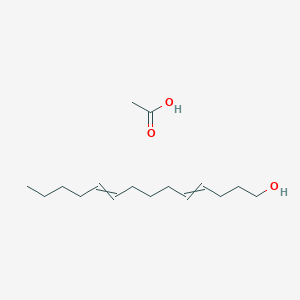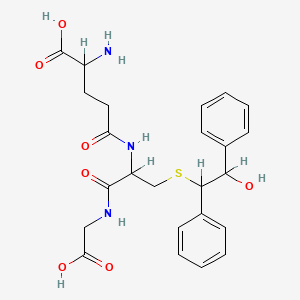
(1-tert-Butoxyprop-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-tert-Butoxyprop-1-en-1-yl)benzene: is an organic compound that features a benzene ring substituted with a tert-butoxyprop-1-en-1-yl group. This compound is of interest due to its unique structure, which combines the aromatic properties of benzene with the reactivity of the enone and ether functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-tert-Butoxyprop-1-en-1-yl)benzene typically involves the reaction of benzene with tert-butoxyprop-1-en-1-yl chloride under Friedel-Crafts alkylation conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient separation and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-tert-Butoxyprop-1-en-1-yl)benzene can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding saturated compound.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Halogens, nitric acid, and other electrophilic reagents.
Major Products:
Oxidation: Benzylic oxidation products such as benzoic acid derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: (1-tert-Butoxyprop-1-en-1-yl)benzene is used as a building block in organic synthesis
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials that benefit from the stability and reactivity of the benzene ring combined with the functional groups.
Mechanism of Action
The mechanism of action for (1-tert-Butoxyprop-1-en-1-yl)benzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can then undergo further reactions, such as nucleophilic attack or rearrangement, to yield the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
(1-tert-Butoxyprop-1-en-1-yl)benzene: can be compared to other benzene derivatives such as and .
Styrene: features a vinyl group attached to the benzene ring, while has an ethyl group.
Uniqueness:
- The presence of the tert-butoxy group in this compound provides steric hindrance and electron-donating effects, which can influence the reactivity and stability of the compound.
- The enone functionality adds another layer of reactivity, allowing for a wider range of chemical transformations compared to simpler benzene derivatives.
Properties
CAS No. |
109585-91-3 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]prop-1-enylbenzene |
InChI |
InChI=1S/C13H18O/c1-5-12(14-13(2,3)4)11-9-7-6-8-10-11/h5-10H,1-4H3 |
InChI Key |
FTNCNECWLUQYDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C1=CC=CC=C1)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B14318529.png)
![10-(3-aminopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid;hydrochloride](/img/structure/B14318537.png)
![Silane, trimethyl[(2-methylcyclohexyl)oxy]-](/img/structure/B14318556.png)

![8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14318577.png)

![N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide](/img/structure/B14318588.png)
![2-Amino-2-[(benzylsulfamoyl)imino]acetamide](/img/structure/B14318592.png)
![Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane](/img/structure/B14318594.png)



